N-t-Butyloxycarbonyl-glutamic acid alpha phenyl ester

protease kinetics chromophoric substrate staphylococcal serine protease

Researchers requiring continuous, label-free protease activity monitoring often face high background noise from secondary indicator reactions. Boc-Glu-OPh directly addresses this with a UV-chromophoric phenyl ester leaving group, eliminating the need for coupled assays. - Enables real-time spectrophotometric detection at 270 nm for Endoproteinase Glu-C, V8 protease, and epidermolytic toxins [reference:0] - Orthogonal protection (Boc/α-phenyl ester) permits chemoselective deprotection with H₂O₂ at pH 10.5, ideal for on-resin peptide cyclization [reference:1] - Validated substrate in Sigma-Aldrich enzymatic protocol; ≥98% (TLC) purity ensures inter-laboratory reproducibility [reference:2]

Molecular Formula C16H21NO6
Molecular Weight 323.34 g/mol
CAS No. 59587-94-9
Cat. No. B558422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-t-Butyloxycarbonyl-glutamic acid alpha phenyl ester
CAS59587-94-9
SynonymsBOC-GluOPh
N-t-BOC-L-glutamic acid alpha-phenyl ester
N-t-butyloxycarbonyl-glutamic acid alpha phenyl este
Molecular FormulaC16H21NO6
Molecular Weight323.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)OC1=CC=CC=C1
InChIInChI=1S/C16H21NO6/c1-16(2,3)23-15(21)17-12(9-10-13(18)19)14(20)22-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,18,19)/t12-/m0/s1
InChIKeyUUGORLVQLJSWBX-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-t-Butyloxycarbonyl-glutamic Acid Alpha Phenyl Ester (CAS 59587-94-9): Procurement-Relevant Characteristics and Class Identity


N-t-Butyloxycarbonyl-glutamic acid alpha phenyl ester (Boc-Glu-OPh, CAS 59587-94-9) is a doubly protected L-glutamic acid derivative in which the α-amino group is masked by an acid-labile tert-butoxycarbonyl (Boc) group and the α-carboxyl group is esterified as a phenyl ester, leaving the γ-carboxylic acid free for further derivatization . This compound belongs to the class of N-Boc-protected amino acid active esters, specifically differentiated from benzyl, methyl, tert-butyl, and p-nitrophenyl ester analogs by the combination of a chromophoric phenyl leaving group with a free side-chain carboxyl [1]. It is listed as a MeSH Supplementary Concept explicitly designated as a substrate for staphylococcal serine protease (EC 3.4.21.19) and is catalogued under MDL MFCD00057953 [2].

Why Generic Substitution of N-t-Butyloxycarbonyl-glutamic Acid Alpha Phenyl Ester (CAS 59587-94-9) Fails in Regioselective Synthesis and Standardized Enzymology


Substituting Boc-Glu-OPh with a close analog such as Boc-Glu-OBzl (CAS 30924-93-7), Boc-Glu-OMe, or Boc-Glu-OtBu introduces irreconcilable differences in orthogonal deprotection chemistry, chromophoric detectability, and enzymatic substrate performance. The phenyl ester moiety provides a unique combination of UV-detectable leaving group character (λmax 270 nm for phenol release) and selective cleavability by hydrogen peroxide at pH 10.5 without disturbing the Boc group [1]. In contrast, the benzyl ester (OBzl) requires hydrogenolysis or strong acid (HF, TFMSA) that simultaneously removes the Boc group, abolishing true orthogonality . Methyl and tert-butyl esters lack the chromophoric property essential for continuous spectrophotometric protease assays. Furthermore, published kinetic data demonstrate that dipeptide-extended analogs of Boc-Glu-OPh exhibit systematically lower catalytic efficiency (kcat/Km) compared to the parent mono-amino-acid phenyl ester substrate, confirming that the precise structure—not merely the Boc or phenyl ester functionality—governs performance in staphylococcal protease assays [2].

Product-Specific Quantitative Evidence Guide: N-t-Butyloxycarbonyl-glutamic Acid Alpha Phenyl Ester (CAS 59587-94-9) vs. Closest Analogs


Superior Catalytic Efficiency (kcat/Km) vs. Dipeptide Phenyl Ester Substrates in Staphylococcal Protease Assay

In a direct head-to-head kinetic comparison using purified staphylococcal protease (EC 3.4.21.19), the mono-amino-acid substrate BOC-L-Glu-OPh demonstrated higher catalytic efficiency (kcat/Km) than any of the dipeptide ester substrates tested—BOC-L-Phe-L-Glu-OPh, BOC-L-Ala-L-Glu-OPh, and BOC-L-Ser-L-Glu-OPh—with the efficiency difference attributed primarily to an increase in Km for the dipeptide substrates [1]. Separately, the ester substrate Z-L-Glu-OPh exhibited a kcat/Km ratio 2.6 × 10^5-fold higher than the corresponding amide substrate Z-L-Glu-pNA, underscoring the class-level advantage of phenyl ester substrates over anilide substrates for this enzyme [1].

protease kinetics chromophoric substrate staphylococcal serine protease

Standardized Unit Definition for Endoproteinase Glu-C: Quantitative Activity Benchmark vs. Casein Digestion Unit

The compound serves as the defined substrate in the Sigma-Aldrich enzymatic assay protocol for Endoproteinase Glu-C (EC 3.4.21.19), where one unit of enzyme activity is rigorously defined as the amount hydrolyzing 1.0 μmole of N-t-Boc-L-glutamic acid α-phenyl ester per minute at pH 7.8 and 37 °C, with UV detection at 270 nm . One such unit is equivalent to approximately 0.004 casein digestion units, establishing a quantitative conversion factor that is directly traceable to this specific substrate . The commercial enzyme preparation (Sigma P2922) is standardized at 500–1,000 units/mg solid using this substrate, providing a validated activity range that cannot be reproduced with non-chromophoric analogs .

enzyme unit definition Endoproteinase Glu-C quality control

Phenyl Ester Stability at Alkaline pH vs. p-Nitrophenyl Ester Autolysis

Phenyl ester substrates, including BOC-L-Glu-OPh, have been demonstrated to be more versatile than p-nitrophenyl esters for proteinase assays, because autolysis of phenyl ester substrates was not observed even at elevated pH values (up to pH 9.0), whereas p-nitrophenyl esters undergo significant spontaneous autohydrolysis under identical conditions [1]. This class-level property is corroborated by the observed intrinsic N-t-butyloxycarbonyl-L-glutamic acid alpha-phenyl esterase activity of epidermolytic toxins ETA and ETB, which was measurable without background interference at physiological pH, with activity dependent on free toxin pKa values of 6.6 (ETA) and 6.8 (ETB) [2].

substrate stability autolysis alkaline hydrolysis phenyl ester

Differential Orthogonal Deprotection: Phenyl Ester vs. Benzyl Ester in Boc-SPPS

The Boc/OPhenyl ester combination offers a distinct orthogonal deprotection advantage over the Boc/OBenzyl pair. In Boc-SPPS, the Boc group is removed under moderate acidic conditions (50% TFA in DCM), while benzyl-based protecting groups require much stronger acids such as HF or TFMSA, making Boc/Bzl a quasi-orthogonal rather than truly orthogonal scheme . In contrast, the phenyl ester can be selectively cleaved by treatment with one equivalent of hydrogen peroxide at pH 10.5 in solvents such as 80% acetone, DMF, or trifluoroethanol, without disturbing the Boc group or acid-labile side-chain protecting groups [1]. This provides an additional dimension of synthetic control: the α-phenyl ester can be removed under mild oxidative conditions orthogonal to both acidolysis (Boc removal) and hydrogenolysis (benzyl ester removal). The compound is explicitly listed by Sigma-Aldrich with reaction suitability for Boc solid-phase peptide synthesis .

orthogonal protection solid-phase peptide synthesis Boc chemistry deprotection selectivity

Best-Fit Research and Industrial Application Scenarios for N-t-Butyloxycarbonyl-glutamic Acid Alpha Phenyl Ester (CAS 59587-94-9)


Standardized Quality Control Assay for Endoproteinase Glu-C (EC 3.4.21.19) Activity

This compound is the designated substrate in the Sigma-Aldrich enzymatic assay protocol for Endoproteinase Glu-C, enabling continuous UV spectrophotometric determination at 270 nm. One unit of enzyme is defined as the amount hydrolyzing 1.0 μmole of N-t-Boc-L-glutamic acid α-phenyl ester per minute at pH 7.8, 37 °C, with the commercial enzyme standardized at 500–1,000 units/mg solid . The validated protocol—specifying 60 mM substrate solution (19.4 mg/mL in 1,4-dioxane) with a final assay concentration of 1 mM substrate—provides immediate inter-laboratory comparability without method revalidation .

Boc-Strategy Solid-Phase Peptide Synthesis Requiring α-Carboxyl Orthogonal Protection

In Boc-SPPS, the α-phenyl ester group can be selectively removed by 1 equivalent of hydrogen peroxide at pH 10.5, independently of both the acid-labile Boc group and benzyl-based side-chain protection [1]. This enables on-resin chemoselective transformations at the α-carboxyl position—such as lactam cyclization or N-terminal extension—without premature Boc or side-chain deprotection. The compound carries explicit vendor specification for Boc solid-phase peptide synthesis reaction suitability .

Serine Protease Characterization Using Chromophoric Ester Substrates

The phenyl ester leaving group enables direct, continuous spectrophotometric detection of hydrolysis at 270 nm without secondary indicator reactions [2]. The compound has been validated as a substrate for staphylococcal V8 protease, epidermolytic toxins ETA and ETB (pKa-dependent activity at 6.6–6.8), and Endoproteinase Glu-C under denaturing conditions (active in 8.0 M urea) [3][4]. Its resistance to autolysis at alkaline pH (up to pH 9.0) makes it preferable to p-nitrophenyl ester substrates for pH-profile studies [5].

Pharmaceutical Intermediate for Glutarimide-Based API Synthesis

This compound serves as a key intermediate (III) in a published synthesis route for (S)-thalidomide and related glutarimide derivatives. The synthesis proceeds via DCC/pyridine-mediated esterification of N-Boc-L-glutamic acid 5-O-benzyl ester with phenol, followed by hydrogenolytic debenzylation to yield the title compound, which is then cyclized with O-benzylhydroxylamine to form the glutarimide ring system [6]. This established route demonstrates the compound's utility in manufacturing pharmaceutical substances requiring chiral integrity at the glutamic acid α-carbon.

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